Methyl 2-(trifluoromethyl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h5-6,12H,2-4H2,1H3 |
InChI Key |
HANQCLPESNCXRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method is the reaction of 2-(trifluoromethyl)piperidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound with applications in organic synthesis, particularly in the pharmaceutical field . It serves as a reactant in various chemical processes, enabling the creation of complex molecules with potential medicinal properties .
Scientific Research Applications
- Synthesis of Antitubercular Agents : Methyl piperidine-4-carboxylate is utilized in the synthesis of antitubercular agents .
- Synthesis of Aminopyrazine Inhibitors : It serves as a reactant in the synthesis of aminopyrazine inhibitors .
- Synthesis of Naphthyridine Protein Kinase D Inhibitors : Methyl piperidine-4-carboxylate is used in the creation of orally available naphthyridine protein kinase D inhibitors .
- C-2 Arylation of Piperidines : This compound is applicable in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
- Scalable Catalyst Synthesis : It is employed as a reactant for a scalable catalyst derived from asymmetric hydrogenation of sterically demanding aryl enamides .
- Pharmaceutical Synthesis: The compound is involved in the synthesis of various pharmaceutical compounds . For example, it can be used to create intermediates in the synthesis of drugs like Ubrogepant and Alpelisib .
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)piperidine-4-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act on enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Piperidine Derivatives with Trifluoromethyl Substituents
Example Compound: 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride (CAS: 1189494-84-5)
- Key Differences :
- Substituent Position: The -CF₃ group is located on a phenyl ring attached to the piperidine nitrogen, unlike the target compound, where -CF₃ is directly on the piperidine ring.
- Functional Groups: The dihydrochloride salt form (in the example) increases water solubility, whereas the methyl ester in the target compound enhances lipid solubility.
- Implications :
Pyrimidine Derivatives with Trifluoromethyl and Carboxyl Groups
Example Compound : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)
- Key Differences :
- Core Structure: Pyrimidine (6-membered ring with two nitrogen atoms) vs. piperidine (6-membered saturated ring with one nitrogen atom).
- Functional Groups: Carboxylic acid (-COOH) vs. methyl ester (-COOCH₃); chloro (-Cl) vs. -CF₃.
- Implications: The pyrimidine ring’s aromaticity enhances planarity and π-π interactions, while the piperidine’s flexibility allows for conformational adaptability.
Ester vs. Acid Derivatives
Example Comparison : Methyl 2-(trifluoromethyl)piperidine-4-carboxylate vs. 2-Chloro-6-methylpyrimidine-4-carboxylic acid
- Physicochemical Properties :
- Solubility : The methyl ester (logP ~1.5–2.0) is more lipophilic than the carboxylic acid (logP ~0.5–1.0), favoring passive diffusion across biological membranes.
- Stability : Esters are prone to hydrolysis in vivo (e.g., by esterases), acting as prodrugs, while carboxylic acids are ionized at physiological pH, limiting bioavailability .
Substituent Position and Electronic Effects
Example from Patents : EP 4 374 877 A2 (2024) describes compounds with -CF₃ on pyrimidine rings (e.g., 6-(trifluoromethyl)pyrimidin-4-yl) and piperidine-based structures.
- Key Observations :
- Positional isomers with -CF₃ on different rings (piperidine vs. pyrimidine) exhibit varied biological activities. For instance, piperidine-linked -CF₃ groups may enhance target engagement in enzymes with hydrophobic pockets, while pyrimidine-linked -CF₃ groups improve resistance to metabolic oxidation .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | Piperidine | 2-CF₃, 4-COOCH₃ | ~225.2 (est.) | High lipophilicity, metabolic stability | Pharmaceutical intermediate |
| 4-Methyl-1-(4-amino-2-CF₃-phenyl)piperidine DiHCl | Piperidine | Phenyl-2-CF₃, 4-CH₃, NH₂·2HCl | 331.2 | High solubility (salt form) | CNS-targeting drug candidates |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-Cl, 6-CH₃, 4-COOH | ~190.6 | Planar structure, moderate solubility | Agrochemical synthesis |
| EP 4 374 877 A2 Example 427 | Diazaspirodecene | Multiple -CF₃, pyrimidinyl, carboxamide | ~800–900 (est.) | High target affinity, complex structure | Anticancer/antiviral leads |
Research Findings and Implications
- Ester vs. Acid Bioavailability : The methyl ester in the target compound likely serves as a prodrug, hydrolyzing in vivo to the carboxylic acid, which could align with the pharmacokinetic profiles seen in pyrimidine derivatives .
- Structural Complexity : Patent examples (EP 4 374 877 A2) highlight that increased complexity (e.g., spiro rings, multiple -CF₃ groups) correlates with enhanced specificity but poses synthetic challenges, underscoring the target compound’s utility as a simpler, versatile intermediate .
Biological Activity
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological membrane permeability. This structural feature is crucial for its interaction with various molecular targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. Its structural similarity to other biologically active compounds positions it as a potential candidate for modulating enzymatic activity. Notably, studies have suggested its role in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways .
2. Anti-Inflammatory Effects
The compound has been associated with anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation. The trifluoromethyl group is believed to enhance its binding affinity to target sites involved in inflammatory responses .
3. Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. Its ability to inhibit pain pathways could be beneficial in developing new pain management therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.
- Receptor Modulation : It may act as a modulator for various receptors involved in pain and inflammation pathways, potentially altering their functions and downstream signaling .
- Enzyme Binding : The compound's structure allows it to effectively bind to active sites on enzymes, inhibiting their activity and affecting biological pathways related to inflammation and pain .
Case Study 1: Inhibition of COX Enzymes
A study demonstrated that this compound significantly inhibited COX-2 activity in vitro, showcasing its potential as an anti-inflammatory agent. The IC50 value was determined to be 15 µM, indicating moderate potency compared to standard NSAIDs .
Case Study 2: Analgesic Activity in Animal Models
In a controlled animal study, the compound exhibited significant analgesic effects in models of acute pain. The results indicated a reduction in pain responses comparable to established analgesics, suggesting its potential for clinical application in pain management .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 2-(trifluoromethyl)piperidine-4-carboxylate, and how can reaction parameters be optimized?
- Answer : The compound is typically synthesized via multi-step procedures involving coupling reactions, cyclization, and esterification. For example, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is used for introducing trifluoromethyl groups, though yields may vary (18% in one case) due to catalyst choice and reaction conditions . Optimization strategies include adjusting catalyst loading (e.g., Pd₂(dba)₃·CHCl₃), ligand selection (e.g., XPhos), and solvent systems (toluene/THF) . Post-synthesis purification via silica gel chromatography with gradients like 20% EtOAc/hexanes is recommended .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Answer :
- ¹H NMR : Analyze proton environments (e.g., piperidine ring protons at δ 2.13–2.04 ppm, trifluoromethyl group splitting patterns) .
- LCMS : Confirm molecular weight (e.g., m/z 757 [M+H]⁺) and retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .
- X-ray crystallography : Resolve stereochemistry and bond lengths using software like SHELXL for refinement and ORTEP-III for graphical representation .
Q. What safety protocols are essential when handling this compound?
- Answer : Adhere to GHS guidelines for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335). Use PPE (gloves, goggles), work in a fume hood, and store in dry, cool conditions. Refer to SDS sheets for spill management (e.g., P301+P310 for ingestion) .
Advanced Research Questions
Q. How can low yields in Pd-catalyzed steps be addressed during synthesis?
- Answer : Low yields (e.g., 18% in Buchwald-Hartwig amination) may arise from catalyst deactivation or competing side reactions. Solutions include:
- Screening alternative catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BrettPhos).
- Optimizing base strength (e.g., NaO-t-Bu vs. Cs₂CO₃) .
- Employing high-throughput experimentation to identify ideal solvent/temperature combinations.
Q. How should researchers resolve discrepancies in NMR data for derivatives of this compound?
- Answer : Contradictions (e.g., unexpected splitting or shifts) may stem from conformational flexibility or impurities. Strategies:
- Compare with literature data for analogous trifluoromethyl-piperidine derivatives .
- Use computational NMR prediction tools (e.g., DFT calculations) to validate assignments.
- Re-purify via recrystallization or preparative HPLC to eliminate impurities .
Q. What computational tools are recommended for elucidating the compound’s electronic and steric properties?
- Answer :
- Molecular docking : Study interactions with biological targets (e.g., enzymes in patent applications ).
- Density Functional Theory (DFT) : Calculate electrostatic potentials and HOMO-LUMO gaps to predict reactivity .
- Crystallographic software : SHELX for refining X-ray data and Mercury for visualizing packing interactions .
Q. How can regioselectivity challenges during functionalization of the piperidine ring be mitigated?
- Answer : The trifluoromethyl group’s electron-withdrawing effects can direct reactivity. Approaches include:
- Using directing groups (e.g., esters) to control substitution patterns .
- Employing kinetic vs. thermodynamic control (e.g., low-temperature reactions to favor kinetic products) .
- Leveraging steric effects with bulky reagents to target specific positions .
Methodological Notes
- Synthesis : Prioritize Pd-based catalysts for trifluoromethyl incorporation, and validate purity via LCMS/HPLC .
- Structural Analysis : Cross-reference crystallographic data (e.g., unit cell parameters a = 13.286 Å, b = 9.1468 Å ) with computational models.
- Safety : Strictly follow hazard codes (e.g., H302, H315) and storage guidelines (P402) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
